Cas no 106465-78-5 (6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole)

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole structure
106465-78-5 structure
Product Name:6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Numero CAS:106465-78-5
MF:C11H9FN2S
MW:220.265964269638
CID:1177768
PubChem ID:13639897
Update Time:2025-04-20

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
    • 6-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b]-thiazole
    • ACMC-20ma5y
    • 6-(4-fluorophenyl)imidazo&lt
    • 1,2-b&gt
    • thiazoline
    • CTK0G3322
    • SureCN9742712
    • AGN-PC-00NHX6
    • Imidazo[2,1-b]thiazole, 6-(4-fluorophenyl)-2,3-dihydro-
    • AKOS005144821
    • 6-(4-fluorophenyl)-2,3-dihydroimidazo&lt
    • 2,1-b&gt
    • thiazole
    • 6-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b]-thiazole; ACMC-20ma5y; 6-(4-fluorophenyl)imidazo< 1,2-b> thiazoline; CTK0G3322; SureCN9742712; AGN-PC-00NHX6; Imidazo[2,1-b]thiazole, 6-(4-fluorophenyl)-2,3-dihydro-; AKOS005144821; 6-(4-fluorophenyl)-2,3-dihydroimidazo< 2,1-b> thiazole;
    • DTXSID10545659
    • 106465-78-5
    • SCHEMBL9742712
    • 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole
    • FBMVQCBQOXDWSI-UHFFFAOYSA-N
    • Inchi: 1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2
    • Chiave InChI: FBMVQCBQOXDWSI-UHFFFAOYSA-N
    • Sorrisi: S1C2=NC(C3C=CC(=CC=3)F)=CN2CC1

Proprietà calcolate

  • Massa esatta: 220.04704763g/mol
  • Massa monoisotopica: 220.04704763g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 231
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 43.1Ų
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司